molecular formula C20H19NO3 B2428052 2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate CAS No. 799266-12-9

2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate

Cat. No.: B2428052
CAS No.: 799266-12-9
M. Wt: 321.376
InChI Key: KIPYZSNWYRILFX-UHFFFAOYSA-N
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Description

2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate is a synthetic organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Preparation Methods

The synthesis of 2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate typically involves the reaction of indole derivatives with various reagents under specific conditions. One common method involves the use of enone intermediates, which are prepared through multi-step synthetic routes. These intermediates are then reacted with indole derivatives to form the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate include other indole derivatives such as:

What sets this compound apart is its unique combination of the indole moiety with the 2-oxo-2-(p-tolyl)ethyl group, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-14-6-8-15(9-7-14)19(22)13-24-20(23)11-10-16-12-21-18-5-3-2-4-17(16)18/h2-9,12,21H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPYZSNWYRILFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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